2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide
Overview
Description
2-(4-Chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide, also known as 4-chloro-N-(2-phenylsulfanyl ethyl)acetanilide, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 317.86 g/mol and is soluble in water. It is most commonly used as a reagent in organic synthesis and as a pharmaceutical intermediate.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide, focusing on six unique applications:
Pharmaceutical Research
2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide has been investigated for its potential as a pharmaceutical compound. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Researchers are exploring its potential as an anti-inflammatory agent, given its structural similarity to other known anti-inflammatory drugs .
Neuroprotective Agents
This compound is being studied for its neuroprotective properties. Preliminary studies indicate that it may help protect neurons from damage caused by oxidative stress and neurotoxins. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Cancer Research
In cancer research, 2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide is being evaluated for its potential to inhibit the growth of cancer cells. Its ability to interfere with specific signaling pathways involved in cell proliferation and apoptosis is of particular interest. Researchers are conducting in vitro and in vivo studies to assess its efficacy against various cancer types .
Biochemical Research
Finally, this compound is utilized in biochemical research to study its interactions with different enzymes and proteins. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications. Researchers are particularly interested in its binding affinity and specificity towards certain biological targets.
Sigma-Aldrich Sigma-Aldrich Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenylsulfanylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-8-6-13(7-9-14)12-16(19)18-10-11-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQYDWYUXSVPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235619 | |
Record name | 4-Chloro-N-[2-(phenylthio)ethyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301235619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide | |
CAS RN |
477886-10-5 | |
Record name | 4-Chloro-N-[2-(phenylthio)ethyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477886-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-[2-(phenylthio)ethyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301235619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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